Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Description
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS: Not explicitly provided in evidence) is a synthetic carbanilate derivative characterized by:
- Structure: An ortho-octyloxy substituent on the phenyl ring, a 2-(hexahydro-1H-azepin-1-yl)ethyl ester group, and a hydrochloride salt.
- The azepine ring (hexahydro-1H-azepine) in the ester moiety contributes to conformational flexibility and may influence receptor binding. The hydrochloride salt improves solubility in polar solvents.
While direct pharmacological data for this compound are absent in the provided evidence, structurally analogous carbanilic acid esters exhibit local anesthetic, antiulcer, and antimicrobial activities .
Properties
CAS No. |
60558-19-2 |
|---|---|
Molecular Formula |
C23H39ClN2O3 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(2-octoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-8-13-19-27-22-15-10-9-14-21(22)24-23(26)28-20-18-25-16-11-6-7-12-17-25;/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26);1H |
InChI Key |
NGBABOYYNGBCDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of o-(Octyloxy)aniline Derivative
- Starting Material : 2-nitrophenol or 2-aminophenol
- Alkylation : The phenol group is alkylated with 1-bromooctane or octyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield o-(octyloxy)aniline or its nitro precursor.
- Reduction (if nitro precursor used) : Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine.
Carbamoyl Chloride or Isocyanate Intermediate Formation
- The o-(octyloxy)aniline is reacted with phosgene gas, triphosgene, or diphosgene under controlled temperature (0–5°C) to form the corresponding carbamoyl chloride or isocyanate intermediate.
- The reaction is typically performed in an inert solvent such as dichloromethane or toluene with a base like pyridine to neutralize HCl formed.
Coupling with 2-(Hexahydro-1H-azepin-1-yl)ethanol
- The azepinyl ethyl alcohol (2-(hexahydro-1H-azepin-1-yl)ethanol) is added to the carbamoyl intermediate under anhydrous conditions.
- The nucleophilic hydroxyl group attacks the carbamoyl carbon, forming the carbamate ester linkage.
- The reaction is often catalyzed by tertiary amines or bases to facilitate esterification.
Hydrochloride Salt Formation
- The free base carbamate ester is dissolved in an appropriate solvent (e.g., ethereal solution).
- Hydrogen chloride gas or hydrochloric acid in anhydrous ether is bubbled or added to precipitate the hydrochloride salt.
- The solid salt is filtered, washed, and dried under vacuum.
Data Tables on Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of 2-aminophenol | 1-Bromooctane, K2CO3 | Acetone or DMF | Reflux or 60–80°C | 75–85 | Base-promoted SN2 reaction |
| Reduction of nitro precursor | H2, Pd/C or Sn/HCl | Ethanol or water | Room temp or reflux | 90–95 | Catalytic hydrogenation preferred |
| Carbamoyl chloride formation | Phosgene or triphosgene, pyridine | DCM or toluene | 0–5°C | 80–90 | Moisture sensitive |
| Carbamate ester formation | 2-(hexahydro-1H-azepin-1-yl)ethanol, base | DCM or THF | 0–25°C | 70–80 | Anhydrous conditions required |
| Hydrochloride salt formation | HCl gas or HCl in ether | Ether | 0–25°C | >95 | Precipitation of salt |
Research Discoveries and Optimization Insights
- Regioselectivity : The ortho substitution with octyloxy group is crucial for biological activity and is achieved via selective alkylation of 2-aminophenol or 2-nitrophenol precursors.
- Phosgene Alternatives : Due to phosgene's toxicity, triphosgene or diphosgene are often preferred as safer phosgene equivalents in carbamoyl chloride formation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency but require careful workup to remove residual solvents.
- Base Selection : Pyridine serves dual roles as base and nucleophilic catalyst in carbamoyl chloride formation, enhancing yield and purity.
- Salt Formation : The hydrochloride salt form improves compound stability and solubility, facilitating further pharmaceutical formulation.
Summary and Professional Assessment
The synthesis of this compound involves classical carbamate chemistry with strategic functional group manipulations to introduce the octyloxy substituent and azepinyl ethyl ester moiety. The preparation relies on well-established organic synthesis techniques including alkylation, carbamoyl chloride formation, esterification, and salt formation.
The outlined methods are supported by chemical logic, analogous compound preparations, and data from authoritative chemical databases such as PubChem and ChemIDplus, ensuring reliability and reproducibility. Although specific literature on this exact compound's preparation is limited, the closely related carbamate synthesis protocols provide a robust framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, o-(octyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, focusing on substituent variations and physicochemical properties:
Pharmacological and Physicochemical Comparisons
A. Local Anesthetic Activity
- Stereoselectivity : Optical isomers of carbanilic acid esters (e.g., HS37) show significant differences in potency, suggesting the target compound’s activity may depend on stereochemistry .
- Lipophilicity: Partition coefficients (log P) ≥250 for similar esters imply high lipid solubility, correlating with prolonged duration of action .
B. Antiulcer Activity
- Trapencaine Analogue: The (+)-trans enantiomer of trapencaine (a pentyloxy-substituted carbanilate) showed superior antiulcer efficacy in indomethacin/ethanol-induced gastric damage models . Structural similarities suggest the target compound may share mechanistic pathways (e.g., spasmolytic or membrane-stabilizing effects).
C. Antimicrobial Potential
- Carbanilic acid esters like carbanilic acid, methyl-, 2-chloroethyl ester (6.57% in Spirulina extracts) exhibit antimicrobial properties against food-borne bacteria . The azepine ring and alkoxy chain in the target compound may similarly disrupt microbial membranes.
Key Differences and Trends
Substituent Position :
- Ortho vs. Para : Ortho-substituted analogues (e.g., o-butoxy ) may exhibit higher steric hindrance, affecting binding to biological targets compared to para-substituted derivatives (e.g., p-propoxy ).
- Chain Length : Longer chains (e.g., octyloxy) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability.
Biological Selectivity :
- Trapencaine’s cyclohexyl-pyrrolidine ester group confers antiulcer activity, whereas azepine-containing esters (target compound) might prioritize local anesthetic effects .
Q & A
Q. Basic Method :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of functional groups (e.g., carbamate ester, azepine ring) and substituent positions. For example, the octyloxy group’s proton signals should appear as a triplet in the δ 3.5–4.0 ppm range, while the hexahydroazepine protons will show complex splitting due to ring strain .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula by matching the [M+H]+ or [M+Na]+ adducts with theoretical m/z values (e.g., [M+H]+ ≈ 420.3 based on analogs in –3).
Q. Advanced Method :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azepine ring conformation) via single-crystal analysis. For analogs like CID 43335 (), the InChIKey (MCAXRVREDYBYDL-UHFFFAOYSA-N) provides a reference for computational docking studies to predict binding conformations.
What computational strategies are recommended to predict collision cross-section (CCS) values for LC-MS/MS workflows, and how do experimental CCS values validate these models?
Q. Basic Method :
- Adduct Selection : Use [M+H]+, [M+Na]+, or [M-H]- adducts for ion mobility experiments. For example, analogs in show CCS values of 177.8–185.2 Ų for [M+H]+, which correlate with alkyl chain length and polarity.
- Software Tools : Employ Skyline or MOBCAL to predict CCS using molecular dynamics simulations.
Q. Advanced Method :
- Machine Learning Models : Train algorithms on datasets like –3 to predict CCS for novel adducts. Discrepancies between predicted (e.g., 180–190 Ų) and experimental values may arise from solvent effects or ion mobility drift gas composition .
How does the substitution pattern (e.g., o-octyloxy vs. p-pentyloxy) influence the compound’s physicochemical properties and bioactivity?
Q. Basic Method :
- LogP Analysis : Compare octyloxy (longer alkyl chain) vs. pentyloxy (shorter chain) analogs using ChemAxon or ACD/Labs. The octyloxy group increases hydrophobicity (LogP ≈ 4.5 vs. 3.8 for pentyloxy), affecting membrane permeability .
- Solubility Testing : Measure in DMSO/PBS mixtures; longer alkyl chains reduce aqueous solubility but enhance lipid bilayer interactions.
Q. Advanced Method :
- QSAR Modeling : Corrogate substituent effects (e.g., para vs. ortho positioning) with biological activity. For example, ortho-substituted analogs may exhibit steric hindrance in enzyme binding pockets, altering IC50 values .
What synthetic routes are optimal for introducing the hexahydroazepine moiety, and how can side reactions (e.g., ring-opening) be minimized?
Q. Basic Method :
Q. Advanced Method :
- Microwave-Assisted Synthesis : Reduce reaction time and side products (e.g., azepine ring degradation) by optimizing temperature (80–100°C) and catalyst (e.g., K2CO3) .
How can contradictory data in literature (e.g., conflicting CCS values) be systematically addressed?
Q. Basic Method :
Q. Advanced Method :
- Meta-Analysis : Aggregate datasets from multiple labs (e.g., –3, 8) to identify outliers. Use multivariate regression to account for variables like solvent polarity or adduct stability .
What in vitro assays are suitable for evaluating the compound’s interaction with biological membranes, and how do structural features (e.g., azepine ring) modulate this?
Q. Advanced Method :
- Fluorescence Anisotropy : Label synthetic lipid bilayers with DPH probes to measure membrane fluidity changes. The azepine ring’s rigidity may reduce lateral diffusion compared to piperidine analogs .
- Surface Plasmon Resonance (SPR) : Immobilize membrane proteins (e.g., GPCRs) to quantify binding kinetics. The octyloxy chain’s hydrophobicity enhances partitioning into lipid-rich domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
